molecular formula C11H7ClFN3S B3334880 4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole CAS No. 1004194-50-6

4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

Cat. No.: B3334880
CAS No.: 1004194-50-6
M. Wt: 267.71 g/mol
InChI Key: BALYYXAJEYZNFD-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a synthetic organic compound characterized by the presence of a chloro group, a fluoro-benzyl group, and an isothiocyanate group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-fluoro-benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiophosgene to introduce the isothiocyanate group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Addition Reactions: Reagents such as primary amines or alcohols in the presence of a base.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chloro or fluoro groups.

    Addition Reactions: Urea or thiourea derivatives formed by the addition of nucleophiles to the isothiocyanate group.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole: shares similarities with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and fluoro substituents, along with the isothiocyanate group, makes it a versatile compound for various chemical transformations and research applications.

Properties

IUPAC Name

4-chloro-1-[(2-fluorophenyl)methyl]-3-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3S/c12-9-6-16(15-11(9)14-7-17)5-8-3-1-2-4-10(8)13/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALYYXAJEYZNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)N=C=S)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172069
Record name 4-Chloro-1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004194-50-6
Record name 4-Chloro-1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004194-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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